(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Antichagasic Agents Trypanosoma cruzi Medicinal Chemistry

This 1-phenylpyrazole-4-acrylic acid scaffold features a uniquely conjugated α,β-unsaturated carboxylic acid moiety critical for Knoevenagel condensation, amide coupling, and target engagement. Generic substitution is not viable: altering the N1-phenyl or C4-acrylic acid pattern abolishes the molecular geometry and biological activity profile validated in antichagasic (6× trypanocidal potency vs. crystal violet) and anti-inflammatory campaigns. Procure as a defined building block for focused SAR libraries. Inquire now for bulk pricing and custom synthesis.

Molecular Formula C12H10N2O2
Molecular Weight 214.224
CAS No. 27268-04-8
Cat. No. B2571413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
CAS27268-04-8
Molecular FormulaC12H10N2O2
Molecular Weight214.224
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C=CC(=O)O
InChIInChI=1S/C12H10N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-9H,(H,15,16)/b7-6+
InChIKeyKCURVTCIOHHDNT-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid (CAS 27268-04-8): A Strategic Pyrazole-Acrylic Acid Scaffold for Procurement


(2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a heterocyclic small molecule belonging to the 1-phenylpyrazole class, featuring an acrylic acid side-chain at the 4-position of the pyrazole ring [1]. This specific arrangement provides a unique molecular scaffold characterized by its conjugated α,β-unsaturated carboxylic acid functionality, which is critical for both its reactivity as a synthetic building block and its potential to engage biological targets .

Why (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid Cannot Be Substituted with Generic Pyrazole Acrylic Acid Analogs


Generic substitution with closely related pyrazole acrylic acids is not viable due to the compound's precise substitution pattern: a phenyl group at the N1 position and an unsubstituted acrylic acid moiety at the C4 position [1]. This specific architecture dictates the compound's physicochemical properties, its unique reactivity profile in synthetic transformations (e.g., Knoevenagel condensation and subsequent derivatizations), and its biological activity profile . Altering the substitution pattern—such as moving to a 1,3-diarylpyrazole-4-acrylic acid or reducing the acrylic acid to propanoic acid—results in significant changes in molecular geometry, electronic distribution, and hydrogen-bonding capacity, ultimately affecting downstream synthetic yields, target engagement, and in vivo efficacy [2]. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation Evidence for (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid


Scaffold-Dependent Antichagasic Potency: Derivative Activity Compared to Crystal Violet

Derivatives synthesized from the (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid scaffold demonstrate significantly enhanced antichagasic potency compared to the clinical reference drug crystal violet [1]. The most potent derivative in the series, compound 6k, exhibited a pIC50 of 4.55 M, which is a 0.78 log unit improvement over crystal violet's pIC50 of 3.77 M, corresponding to an approximately 6-fold increase in potency.

Antichagasic Agents Trypanosoma cruzi Medicinal Chemistry

Physicochemical Differentiation: Hydrogen Bonding Capacity Compared to 1-Phenylpyrazole-4-Acetic Acid

The acrylic acid moiety of the target compound increases its hydrogen bond acceptor count to 3, compared to the 2 acceptors found in the analogous acetic acid derivative, 1-phenylpyrazole-4-acetic acid [1]. This difference, along with a higher calculated LogP (XLogP3-AA = 1.8) versus the more polar acetic acid analog, directly influences its solubility, permeability, and target binding interactions.

Medicinal Chemistry Physicochemical Properties Drug Design

Anti-inflammatory Scaffold Validation: 1-Phenylpyrazole Derivatives Compared to Phenylbutazone

The 1-phenylpyrazole core, characteristic of the target compound, is a validated scaffold for anti-inflammatory activity [1][2]. In a carrageenin-induced oedema model, several beta-(4-pyrazole)acrylic acid derivatives (compounds 23, 24, 27, 29-31, 34) demonstrated measurable activity. While less potent than the reference drug phenylbutazone in this specific test, they exhibited a superior safety profile with lower toxicity, highlighting the scaffold's potential for developing safer anti-inflammatory agents.

Anti-inflammatory Agents COX Inhibition Analgesics

Synthetic Utility: Defined Reactivity via Knoevenagel Condensation

The compound is synthesized via the Knoevenagel condensation of 1-phenylpyrazole-4-carbaldehyde with malonic acid [1]. This well-established route, with reported yields for analogous reactions typically ranging from 60-85%, underscores its reproducible and scalable accessibility. This specific reactivity profile differentiates it from analogs with different substitution patterns (e.g., 1,3-diarylpyrazoles), which may require more complex synthetic routes or offer different yields.

Organic Synthesis Building Blocks Heterocyclic Chemistry

Procurement-Driven Application Scenarios for (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enoic Acid


Lead Generation for Antichagasic Drug Discovery

Procure the compound as a core scaffold for generating novel antichagasic agents. The evidence from Vera-Divaio et al. demonstrates that derivatives based on this scaffold exhibit up to a 6-fold increase in trypanocidal potency compared to crystal violet [1]. This positions the compound as a strategic starting point for SAR campaigns aimed at optimizing potency and reducing toxicity against Trypanosoma cruzi.

Scaffold for Anti-inflammatory Drug Optimization

Use the compound as a versatile platform for synthesizing and evaluating novel anti-inflammatory agents. The class-level evidence from Bernard et al. and US4095025 validates the 1-phenylpyrazole core for this therapeutic area [2][3]. Researchers can leverage the compound's well-defined synthetic accessibility and favorable safety profile to rapidly explore new chemical space around the acrylic acid moiety, aiming to improve upon the activity of existing non-steroidal anti-inflammatory drugs (NSAIDs).

Building Block for Diverse Heterocyclic Libraries

Employ the compound as a key building block in combinatorial chemistry and high-throughput synthesis. Its reactive acrylic acid group enables efficient derivatization via Knoevenagel condensation, amide coupling, and other transformations . This makes it an ideal substrate for generating focused libraries of pyrazole-containing molecules for broad biological screening, including enzyme inhibition, receptor binding, and antimicrobial assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.